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Introduction
Isomalt, a disaccharide sugar alcohol, is increasingly recognized for its versatility as an

excipient in pharmaceutical formulations. Its desirable physicochemical properties, including

good thermal and chemical stability, low hygroscopicity, and a sugar-like taste profile, make it

an excellent candidate for various microencapsulation techniques.[1] Microencapsulation is a

process wherein an active ingredient (core) is enveloped by a coating material (shell), in this

case, isomalt, to protect the core from environmental factors, control its release, and improve

its handling properties. This document provides detailed application notes and experimental

protocols for the use of standard isomalt in several key microencapsulation technologies.

Melt-Spinning for Microfiber Encapsulation
Melt-spinning is a solvent-free technique that utilizes the thermoplastic properties of materials

like isomalt to produce microfibers. This method is particularly advantageous for encapsulating

thermally stable active pharmaceutical ingredients (APIs) into a fibrous matrix, which offers a

high surface area for rapid drug release.[2][3]
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Isomalt-based microfibers are well-suited for developing oral dosage forms with rapid

dissolution characteristics, such as orally disintegrating tablets or powders. A notable

application is the encapsulation of non-steroidal anti-inflammatory drugs (NSAIDs) like

ibuprofen sodium for fast pain relief.[3]

Experimental Protocol: Encapsulation of Ibuprofen
Sodium in Isomalt Microfibers
Materials:

Isomalt (Standard Grade, e.g., galenIQ™ 720 with a 1:1 GPS:GPM ratio)

Ibuprofen Sodium

Ethanol (for post-treatment)

Equipment:

Melt-spinning apparatus (e.g., a modified cotton candy machine with controlled temperature

and rotational speed)

V-blender

UV/VIS Spectrophotometer

Scanning Electron Microscope (SEM)

Differential Scanning Calorimeter (DSC)

X-ray Diffractometer (XRD)

Protocol:

Preparation of Homogeneous Powder Mixture:

Prepare a powder blend of 15% w/w ibuprofen sodium and 85% w/w isomalt.[3]
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For a 150 g batch, blend 22.5 g of ibuprofen sodium and 127.5 g of isomalt in a V-blender

for 30 minutes at 60 rpm to ensure uniformity.

Melt-Spinning Process:

Pre-heat the spinning head of the melt-spinning apparatus to the desired temperature

(e.g., 175 °C).

Set the rotational speed of the spinning head (e.g., 2700 rpm).

Gradually feed the powder mixture into the heated, rotating spinning head.

The molten mixture is ejected through small orifices by centrifugal force, forming thin fibers

that solidify upon cooling in the ambient air.

Collect the resulting fibrous mat.

Post-treatment (Optional):

To enhance the stability of the amorphous fibrous structure, the collected mat can be

treated with ethanol vapor. This can be achieved by placing the fibers in a desiccator

containing a saturated ethanol atmosphere for a defined period.

Characterization:

Drug Content: Dissolve a known weight of the fibers in a suitable buffer (e.g., phosphate

buffer pH 6.8) and determine the ibuprofen sodium concentration using a UV/VIS

spectrophotometer at 222 nm.

Morphology: Examine the fiber diameter, surface morphology, and structure using SEM.

Solid-State Characterization: Analyze the physical state (amorphous or crystalline) of the

encapsulated ibuprofen sodium and isomalt using DSC and XRD.

In Vitro Drug Release: Perform dissolution studies using a USP paddle apparatus in a

relevant dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer at 37 °C and 100

rpm).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Melt-Spinning Encapsulation
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Feed Powder Mixture
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(e.g., 2700 rpm)
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- Drug Release

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 18 Tech Support

https://www.benchchem.com/product/b12420541?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melt-Spinning Encapsulation Workflow

Liquisolid Technique for Encapsulation of Liquid
APIs
The liquisolid technique is a method to convert liquid medications or drug solutions into free-

flowing, compressible powders. Isomalt, with its porous, sponge-like structure, serves as an

excellent carrier for absorbing liquid APIs while maintaining good powder flowability and

compactability, making it suitable for the production of tablets.

Application: Formulation of Chewable Tablets and
Enhanced Bioavailability
This technique is particularly useful for formulating chewable tablets where palatability is

crucial, as isomalt provides a pleasant, sugar-like taste. It can also be employed to enhance

the dissolution and bioavailability of poorly soluble APIs by presenting them in a solubilized

state.

Experimental Protocol: Preparation of Liquisolid Tablets
Materials:

Isomalt (Direct Compression Grade, e.g., galenIQ™ 721)

Liquid API or drug dissolved in a non-volatile solvent (e.g., linseed oil, simethicone)

Equipment:

High-shear mixer-granulator

Rotary tablet press

SEM

Protocol:

Blending:
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Place a known amount of isomalt (e.g., 2.5 kg) into a high-shear mixer-granulator.

Add the liquid API in a single step to the powder bed. A typical loading is around 7% w/w.

Blend the mixture at a defined speed (e.g., 250 rpm) for a specific duration (e.g., 180

seconds) to achieve a homogeneous blend.

Tableting:

Immediately after blending, transfer the liquisolid powder to a rotary tablet press.

Compress the powder into tablets using appropriate tooling (e.g., 12 mm concave punch)

and press speed (e.g., 30,000 tablets/hour).

Characterization:

Powder Properties: Evaluate the flowability of the liquisolid powder (e.g., Carr's Index,

Hausner Ratio).

Tablet Properties: Assess tablet hardness, friability, weight uniformity, and disintegration

time according to pharmacopeial standards.

Morphology: Use SEM to visualize the absorption of the liquid API into the porous

structure of the isomalt particles.

Experimental Workflow: Liquisolid Tablet Formulation
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Characterization
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Liquisolid Tablet Formulation Workflow

Spray Drying for Microparticle Production
Spray drying is a widely used, continuous process for producing dry powders from a liquid feed.

When used for microencapsulation, the active ingredient is dissolved or suspended in a

solution of the wall material (isomalt), which is then atomized into a hot air stream. The rapid
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evaporation of the solvent results in the formation of microparticles with the active ingredient

encapsulated within the isomalt matrix.

Application: Protection of Sensitive Compounds and
Taste Masking
Spray drying with isomalt can be used to encapsulate sensitive compounds, protecting them

from degradation. It is also an effective method for taste masking of bitter APIs. The process

parameters can be adjusted to control particle size and morphology.

Experimental Protocol: General Procedure for Spray
Drying with Isomalt
Materials:

Isomalt

Active Ingredient

Solvent (typically water)

Equipment:

Spray dryer

Homogenizer or high-shear mixer

Protocol:

Feed Preparation:

Dissolve isomalt in the solvent to prepare a solution with a concentration typically ranging

from 10-30% w/v.

Disperse or dissolve the active ingredient in the isomalt solution. Homogenize if necessary

to form a stable emulsion or suspension.

Spray Drying:
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Set the spray dryer parameters. These are critical and need to be optimized for the

specific formulation. Typical ranges are:

Inlet Temperature: 60 °C to 180 °C. Lower temperatures are preferred for heat-sensitive

materials.

Outlet Temperature: 40 °C to 90 °C.

Feed Rate: 1.4 to 4.9 ml/min.

Atomizing Air Flow Rate: 700 to 800 L/h.

Pump the feed solution through the atomizer into the drying chamber.

The atomized droplets are dried by the hot air, forming solid microparticles.

Collect the dried powder from the cyclone separator.

Characterization:

Encapsulation Efficiency: Determine the amount of active ingredient successfully

encapsulated within the microparticles.

Particle Size and Morphology: Analyze using laser diffraction and SEM.

Moisture Content and Water Activity: Measure to assess powder stability.

Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the

amorphous isomalt.

Experimental Workflow: Spray Drying
Microencapsulation
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Spray Drying Microencapsulation Workflow
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Freeze-Drying (Lyophilization) for Thermally Labile
Substances
Freeze-drying is a gentle drying process ideal for heat-sensitive materials like proteins and

probiotics. Isomalt can act as a cryoprotectant and lyoprotectant, stabilizing these molecules

during freezing and drying by forming an amorphous glassy matrix that inhibits molecular

mobility.

Application: Stabilization of Proteins and Probiotics
Isomalt has been shown to be a suitable excipient for freeze-drying, successfully transforming

into a stable amorphous form that can protect biological molecules.

Experimental Protocol: General Procedure for Freeze-
Drying with Isomalt
Materials:

Isomalt

Active biological substance (e.g., protein, probiotic culture)

Aqueous buffer system

Equipment:

Freeze-dryer (Lyophilizer)

DSC

Protocol:

Formulation Preparation:

Dissolve the active substance and isomalt in an appropriate aqueous buffer. The

concentration of isomalt will depend on the specific application and desired level of

protection.
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Dispense the formulation into vials.

Freezing:

Load the vials into the freeze-dryer.

Cool the shelves to a low temperature (e.g., -40 °C to -50 °C) and hold for a sufficient time

to ensure complete solidification of the product.

Primary Drying (Sublimation):

Reduce the chamber pressure (e.g., to 100-200 mTorr).

Increase the shelf temperature to a point below the collapse temperature of the

formulation (e.g., -30 °C to -5 °C) to sublimate the ice. The collapse temperature can be

determined using a freeze-dry microscope or estimated from the glass transition

temperature of the maximally freeze-concentrated solute (Tg') measured by DSC.

Secondary Drying (Desorption):

Once all the ice has sublimated, increase the shelf temperature further (e.g., to 25 °C) to

remove residual bound water.

Maintain these conditions until the desired final moisture content is reached.

Vial Stoppering:

Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum

or partial pressure before removing them from the freeze-dryer.

Characterization:

Cake Appearance: Visually inspect the lyophilized cake for elegance and signs of collapse.

Residual Moisture: Determine using Karl Fischer titration.

Solid-State Analysis: Confirm the amorphous nature of the isomalt matrix using DSC and

XRD.
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Activity/Viability Assay: Assess the activity of the protein or viability of the probiotic culture

post-lyophilization.

Co-encapsulation with Alginate for Probiotics
Isomalt can be used in conjunction with other polymers, such as sodium alginate, to improve

the microencapsulation of probiotics. In this system, isomalt acts as a prebiotic and a filler,

filling the cavities of the alginate gel matrix to create a denser structure that offers better

protection to the bacterial cells.

Application: Enhancing Probiotic Viability in Food
Products
This technique is used to improve the survival of probiotic bacteria during storage and passage

through the gastrointestinal tract, enabling their delivery to the colon.

Experimental Protocol: Isomalt-Alginate Encapsulation
of Lactobacillus acidophilus
Materials:

Sodium Alginate

Isomalt

Lactobacillus acidophilus culture

Calcium Chloride (CaCl₂) solution (e.g., 1% w/v)

Sterile Saline solution (0.85% NaCl)

Equipment:

Syringe with a needle

Magnetic stirrer

Protocol:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of the Polymer-Probiotic Suspension:

Prepare a sterile sodium alginate solution (e.g., 2% w/v) and a sterile isomalt solution

(e.g., 3% w/v).

Harvest the probiotic cells from the culture medium by centrifugation and resuspend them

in a small amount of sterile saline.

Add the probiotic suspension to the isomalt-alginate solution and mix gently to ensure

homogeneous distribution.

Bead Formation (Ionic Gelation):

Extrude the polymer-probiotic suspension dropwise through a syringe into a cold (5±2°C)

1% CaCl₂ solution under gentle agitation.

The droplets will instantaneously form gel beads upon contact with the calcium ions.

Allow the beads to harden in the CaCl₂ solution for about 15-30 minutes in a refrigerator.

Washing and Storage:

Separate the beads from the CaCl₂ solution and wash them multiple times with sterile

saline solution to remove excess calcium chloride.

The beads can then be stored under appropriate conditions (e.g., refrigerated in UHT

milk).

Characterization:

Bead Size and Morphology: Measure the diameter and observe the shape and surface of

the beads using a micrometer and SEM.

Encapsulation Efficiency: Determine the number of viable cells within the beads and

compare it to the initial number of cells in the suspension.

Probiotic Viability: Assess the survival of the encapsulated probiotics under simulated

gastrointestinal conditions (low pH and bile salts) and during storage.
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Quantitative Data Summary
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Technique /
Application

Core
Material

Wall
Material(s)

Key
Parameters

Results Reference

Melt-Spinning
Ibuprofen

Sodium
Isomalt

15% w/w

drug load;

175°C; 2700

rpm

Drug release

>90% in 15

seconds;

Fiber

diameter:

~13-15 µm

Liquisolid

Technique

Linseed Oil /

Simethicone
Isomalt

7% w/w liquid

load

Produced

tablets with

good

hardness and

friability,

complying

with

pharmacopei

al standards.

Spray Drying (General) Isomalt

Inlet Temp:

60°C;

Atomizing

Rate: 800

L/h; Feed

Rate: 1.4

ml/min

Successfully

produced

amorphous

isomalt

powder,

though

processing

can be

challenging

due to

stickiness.

Co-

encapsulation

Lactobacillus

acidophilus

2% Alginate +

3% Isomalt

Beads

hardened in

1% CaCl₂

High cell

viability of 9.3

log CFU/g

after 20 days

of storage at

5°C.
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Pelletization
Diclofenac

Sodium

Isomalt (as

inert core)

Drug layering

followed by

polymer

coating

Isomalt-

based pellets

showed rapid

drug release

compared to

insoluble

cores.

Solid

Dispersion
Indomethacin Isomalt

10% w/w

drug load

Amorphous

state

confirmed by

DSC/XRD;

Showed

better

physical

stability at

high humidity

compared to

PVP

dispersions.

Conclusion
Standard isomalt is a highly effective and versatile excipient for a range of microencapsulation

techniques. Its unique properties allow for the successful encapsulation of diverse active

ingredients, from small molecule drugs to sensitive biologics. The choice of microencapsulation

method will depend on the specific characteristics of the active ingredient and the desired

release profile. The protocols and data presented here provide a comprehensive guide for

researchers and scientists to leverage the benefits of isomalt in the development of advanced

drug delivery systems and other encapsulated products. Further optimization of the described

parameters will be necessary to tailor the microcapsules to specific formulation requirements.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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